7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of flavonoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dinitro-4-(trifluoromethyl)phenol and 5-hydroxy-2-phenyl-4H-chromen-4-one.
Etherification: The phenol group of 2,6-dinitro-4-(trifluoromethyl)phenol is etherified with 5-hydroxy-2-phenyl-4H-chromen-4-one under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing groups.
Material Science: Potential use in the development of advanced materials with specific electronic properties.
Biology
Antioxidant Activity: The flavonoid structure suggests potential antioxidant properties, useful in mitigating oxidative stress in biological systems.
Enzyme Inhibition: Possible use as an inhibitor of enzymes involved in inflammatory pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases involving oxidative stress and inflammation.
Diagnostic Agents: Potential use in the development of diagnostic agents due to its distinct chemical properties.
Industry
Polymer Additives: Use as an additive in polymers to enhance their thermal and oxidative stability.
Coatings: Application in coatings to provide resistance against environmental degradation.
Mechanism of Action
The mechanism by which 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one exerts its effects involves several pathways:
Electron-Withdrawing Effects: The nitro and trifluoromethyl groups withdraw electrons, stabilizing reactive intermediates in chemical reactions.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Enzyme Interaction: The compound may inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-dinitrophenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
- 7-(2-nitro-4-trifluoromethylphenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
- 7-(2,6-dinitro-4-trifluoromethylphenoxy)-3-phenoxy-2-methyl-chromen-4-one
Uniqueness
- Electron-Withdrawing Groups : The presence of both nitro and trifluoromethyl groups makes it more electron-deficient compared to similar compounds, enhancing its reactivity and potential applications.
- Hydroxyl Group : The hydroxyl group at the 5-position provides additional sites for hydrogen bonding and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F3N2O8/c23-22(24,25)12-6-14(26(30)31)21(15(7-12)27(32)33)34-13-8-16(28)20-17(29)10-18(35-19(20)9-13)11-4-2-1-3-5-11/h1-10,28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYXCINYVTILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F3N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.